Methyl 2,6-dichloro-4-methylnicotinate
Description
Methyl 2,6-dichloro-4-methylnicotinate (CAS No. 1013648-04-8) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molar mass of 220.05 g/mol. It is characterized by a methyl ester group at position 3, chlorine atoms at positions 2 and 6, and a methyl substituent at position 4 on the pyridine ring . This compound is widely utilized in pharmaceutical research, agrochemical synthesis, and as a building block for heterocyclic compounds . Its synthesis typically involves chlorination and esterification steps starting from intermediates like 2,6-dichloro-4-methylnicotinonitrile, followed by purification via column chromatography (hexane/EtOAc 19:1) . Storage recommendations include maintaining the compound under inert gas (nitrogen or argon) at 2–8°C to preserve stability .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTFUYQFPHLJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677250 | |
| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013648-04-8 | |
| Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2,6-Dichloro-4-Methyl-Nicotinic Acid
The most direct and commonly reported method involves methylation of 2,6-dichloro-4-methyl-nicotinic acid to produce the methyl ester, methyl 2,6-dichloro-4-methylnicotinate. This process typically uses methyl iodide as the methylating agent in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Typical Reaction Conditions and Yields:
- Dissolve 5.0 g (24.3 mmol) of 2,6-dichloro-4-methyl-nicotinic acid in 73 mL DMF.
- Add 5.0 g (36.4 mmol) potassium carbonate and 7.6 mL (121.3 mmol) methyl iodide dropwise at 0 °C.
- Stir the mixture at room temperature for 3 hours.
- Pour the reaction mixture into water and extract twice with ethyl acetate.
- Wash organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography (hexane/ethyl acetate 19:1) to obtain this compound in 98% yield.
Alternative Esterification Approaches
While the methylation with methyl iodide is predominant, other methylation or esterification methods may be used depending on the availability of reagents or scale of production. However, no alternative reagents or catalysts are widely reported specifically for this compound in the publicly available literature.
Related Synthetic Routes and Precursor Preparation
The preparation of the precursor 2,6-dichloro-4-methyl-nicotinic acid itself may involve chlorination and methylation steps starting from nicotinic acid derivatives, but these are outside the direct scope of this compound preparation. However, the esterification step described above is the key final step.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Base | Potassium carbonate | Used to deprotonate acid and facilitate methylation |
| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent suitable for SN2 methylation |
| Methylating agent | Methyl iodide | Efficient methyl donor, used in slight excess |
| Temperature | 0 °C to room temperature | Controlled to avoid side reactions |
| Reaction time | 3–6 hours | Sufficient for complete conversion |
| Workup | Extraction with ethyl acetate, washing, drying | Standard organic workup |
| Purification | Column chromatography or crystallization | Ensures high purity product |
| Yield | 98–99% | High yield typical under optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids and alcohols derived from the original ester.
Scientific Research Applications
Chemical Research Applications
Intermediate in Synthesis
Methyl 2,6-dichloro-4-methylnicotinate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse halogenated heterocycles, which are critical in pharmaceutical development and agrochemical synthesis .
Catalytic Applications
Recent studies have explored the use of this compound in catalytic processes. For instance, research indicates that it can be utilized in the development of catalysts for the degradation of organic dyes, showcasing its potential in environmental applications.
Biological Research Applications
Pharmacological Potential
this compound has been investigated for its biological activities, particularly regarding enzyme interactions and metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity, which is crucial for understanding its pharmacodynamics and pharmacokinetics .
Case Study: Enzyme Interaction Studies
In a study examining the interaction of this compound with specific enzymes, researchers found that the compound could inhibit certain enzymatic activities through covalent bonding with nucleophilic sites on proteins. This mechanism highlights its potential therapeutic applications in drug design .
Industrial Applications
Agrochemical Production
The compound is also utilized in the production of agrochemicals. Its structural properties allow it to be incorporated into formulations aimed at enhancing crop protection and yield.
Pharmaceutical Development
this compound is being explored as a precursor for various pharmaceuticals. Its derivatives have shown promise in treating conditions such as inflammation and pain relief due to their vasodilatory effects similar to other nicotinic derivatives .
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Key Observations:
- Ethyl 2,6-dichloro-4-methylnicotinate (similarity score 0.98) shares identical substituents but differs in the ester group (ethyl vs. methyl), which may marginally influence lipophilicity and metabolic stability .
- Halogen Variations: Introducing fluorine (e.g., 5-F in CAS 189281-66-1) or iodine (e.g., 4-I in CAS Not provided) alters electronic properties. Fluorine enhances electronegativity, while iodine increases molecular weight and polarizability .
Physicochemical Properties
Key Observations:
- The higher boiling point (292°C) of the methyl ester compared to non-methylated analogs suggests stronger intermolecular forces due to the 4-methyl group .
- Commercial purity levels exceed 95% for most analogs, ensuring reliability in synthetic applications .
Biological Activity
Methyl 2,6-dichloro-4-methylnicotinate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by research findings and data.
Chemical Structure and Properties
This compound is an ester derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position. This unique substitution pattern contributes to its distinct reactivity and biological activity compared to other nicotinic derivatives.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₃O₂ |
| Molecular Weight | 233.08 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Enzyme Modulation : The compound is thought to interact with specific enzymes, influencing metabolic pathways. This interaction could modulate enzyme activity, which is crucial for its pharmacological effects.
- Vasodilation : Similar to other nicotinic esters, it may induce vasodilation through mechanisms involving prostaglandin release .
The mechanism by which this compound exerts its effects involves several biochemical interactions:
- Enzyme Interaction : The chlorine substituents may participate in halogen bonding, enhancing binding affinity to target proteins or enzymes. This could lead to inhibition or modulation of enzymatic activity.
- Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles under specific conditions, facilitating various chemical reactions that can impact biological systems.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity allows for effective penetration through biological membranes.
- Metabolism : It undergoes hydrolysis to release nicotinic acid and methanol, which are further metabolized in the body .
- Excretion : Studies indicate that metabolites are primarily excreted via the kidneys .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against certain bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
- Vasodilatory Effects : In clinical trials involving topical applications, similar compounds showed enhanced local blood flow and reduced pain perception through vasodilation mechanisms mediated by prostaglandins .
- Enzyme Activity Modulation : Research focusing on enzyme kinetics revealed that this compound could inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.
Applications
This compound has potential applications across various fields:
- Pharmaceuticals : Its antimicrobial and vasodilatory properties make it a candidate for developing new medications.
- Agrochemicals : The compound's unique structure may be beneficial in designing agrochemical products with enhanced efficacy against pests and diseases.
Q & A
Q. What are the established synthetic routes for Methyl 2,6-dichloro-4-methylnicotinate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2,6-dichloro-4-methylnicotinic acid using methanol and a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride). Key variables include temperature control (50–70°C), stoichiometric ratios (acid:chlorinating agent ≈ 1:1.2), and reaction time (6–12 hours). Yield optimization often requires monitoring by thin-layer chromatography (TLC) to confirm intermediate formation. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >90% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine positions at C2/C6 and methyl at C4).
- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO, theoretical 240.99 g/mol) and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities (e.g., unreacted starting material) using C18 columns and acetonitrile/water gradients .
Q. What solvent systems are suitable for solubility studies of this compound?
The compound is sparingly soluble in polar solvents (water, ethanol) but highly soluble in dichloromethane or dimethyl sulfoxide (DMSO). Solubility can be quantified via gravimetric analysis:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DCM | 45.2 ± 2.1 |
| DMSO | 32.8 ± 1.5 |
| Ethanol | 1.2 ± 0.3 |
| Stability in these solvents should be monitored using UV-Vis spectroscopy (λ = 270 nm) to detect degradation . |
Q. How does this compound function as a precursor in medicinal chemistry?
The compound serves as a key intermediate for kinase inhibitors (e.g., AZD8055 analogs) due to its dichloro and methyl groups, which enhance binding to ATP pockets in target proteins. Its reactivity in nucleophilic substitution reactions enables functionalization at the C2 and C6 positions for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in AZD8055 derivatives for cancer therapy?
The dichloro groups enhance electron-withdrawing effects, stabilizing interactions with hydrophobic residues (e.g., Val 38 in mTOR kinase). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal that the methyl group at C4 minimizes steric hindrance, improving binding affinity (ΔG ≈ -9.2 kcal/mol). Experimental validation via isothermal titration calorimetry (ITC) confirms these interactions .
Q. How can computational modeling resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70–90%) may arise from competing side reactions (e.g., over-chlorination). Density functional theory (DFT) calculations (B3LYP/6-31G*) can identify transition-state energies for chlorination steps. For example, a 5 kcal/mol difference between desired and side pathways explains yield variations. Experimental validation using in-situ IR spectroscopy tracks intermediate formation .
Q. What strategies mitigate scale-up challenges for this compound synthesis?
Key issues include exothermic chlorination and solvent recovery. Solutions:
Q. How do degradation products of this compound impact bioactivity?
Hydrolysis under acidic conditions generates 2,6-dichloro-4-methylnicotinic acid, which lacks ester reactivity. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways. Bioactivity assays (e.g., IC against mTOR) show a 10-fold reduction in potency for the hydrolyzed product, emphasizing the need for anhydrous storage .
Q. What enantioselective methods are available for resolving this compound derivatives?
Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (R = 1.2 for R-enantiomer). Alternatively, asymmetric synthesis using Evans’ oxazolidinone auxiliaries achieves >90% enantiomeric excess (ee), validated by circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability in polar aprotic solvents?
Discrepancies arise from trace moisture or light exposure. A standardized protocol includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
